molecular formula C13H15N5O3S B8413810 4-isopropyl-1-(3-nitro-1H-indole-5-carbonyl)thiosemicarbazide

4-isopropyl-1-(3-nitro-1H-indole-5-carbonyl)thiosemicarbazide

Cat. No.: B8413810
M. Wt: 321.36 g/mol
InChI Key: VBVDNZGLSSLSGK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-isopropyl-1-(3-nitro-1H-indole-5-carbonyl)thiosemicarbazide is a complex organic compound that features an indole ring system. Indole derivatives are known for their wide range of biological activities and applications in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-isopropyl-1-(3-nitro-1H-indole-5-carbonyl)thiosemicarbazide typically involves the formation of the indole ring followed by functionalization at specific positions. One common method for indole synthesis is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions The final step involves the coupling of the indole derivative with isopropyl hydrazinecarbothioamide under appropriate conditions .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

4-isopropyl-1-(3-nitro-1H-indole-5-carbonyl)thiosemicarbazide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of 4-isopropyl-1-(3-nitro-1H-indole-5-carbonyl)thiosemicarbazide is likely related to its ability to interact with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components. The indole ring system can bind to various receptors and enzymes, modulating their activity . The hydrazinecarbothioamide moiety may also play a role in the compound’s biological activity by forming covalent bonds with target molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-isopropyl-1-(3-nitro-1H-indole-5-carbonyl)thiosemicarbazide is unique due to the combination of the indole ring, nitro group, and hydrazinecarbothioamide moiety. This combination imparts specific chemical and biological properties that are not found in simpler derivatives .

Properties

Molecular Formula

C13H15N5O3S

Molecular Weight

321.36 g/mol

IUPAC Name

1-[(3-nitro-1H-indole-5-carbonyl)amino]-3-propan-2-ylthiourea

InChI

InChI=1S/C13H15N5O3S/c1-7(2)15-13(22)17-16-12(19)8-3-4-10-9(5-8)11(6-14-10)18(20)21/h3-7,14H,1-2H3,(H,16,19)(H2,15,17,22)

InChI Key

VBVDNZGLSSLSGK-UHFFFAOYSA-N

Canonical SMILES

CC(C)NC(=S)NNC(=O)C1=CC2=C(C=C1)NC=C2[N+](=O)[O-]

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a suspension of 3-nitro-1H-indole-5-carbohydrazide (1.2 g, 5.454 mmol) in DMF (5 mL) was added isopropyl isothiocyanate (661 mg, 6.545 mmol) in one lot and the reaction was heated to reflux for 4 h. The mixture was quenched with water (20 mL) to get a pale yellow precipitate. The precipitate was filtered, washed with water (2×10 mL) and dried. The crude product was treated with 20% EtOAc in petroleum ether (2×20 mL) to afford N-isopropyl-2-(3-nitro-1H-indole-5-carbonyl)hydrazinecarbothioamide (1.5 g, 88%) as pale yellow solid. MS (ESI, pos. ion) m/z: 322.1 (M+1); 1H-NMR (300 MHz, DMSO-d6): δ 12.90 (brs, 1H), 10.43 (brs, 1H), 9.19 (s, 1H), 8.75 (s, 1H), 8.71 (s, 1H), 7.87-7.93 (m, 1H), 7.76 (d, 1H, J=8.4 Hz), 7.62 (d, 1H, J=8.4 Hz), 4.40-4.53 (m, 1H), 1.11 (d, 6H, J=6.6 Hz).
Quantity
1.2 g
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
661 mg
Type
reactant
Reaction Step Two

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